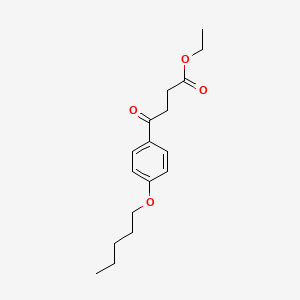

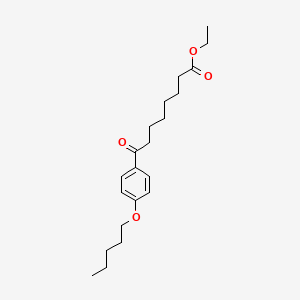

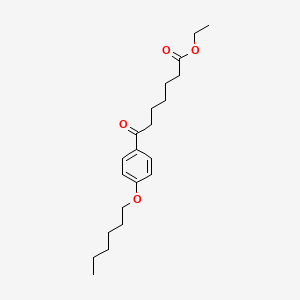

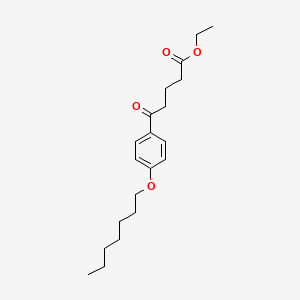

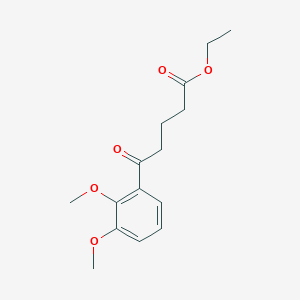

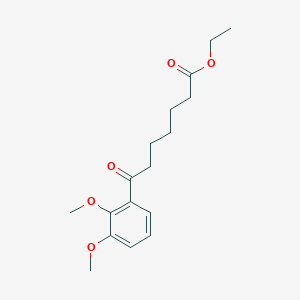

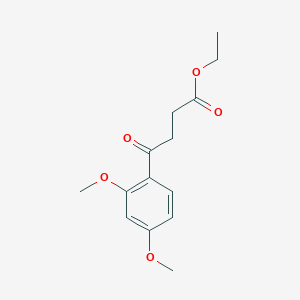

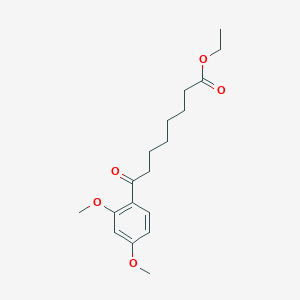

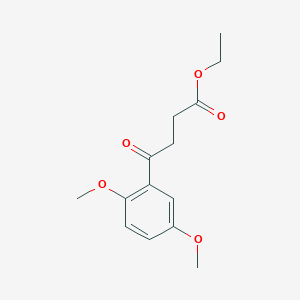

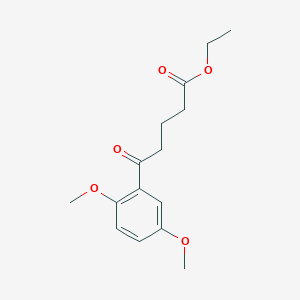

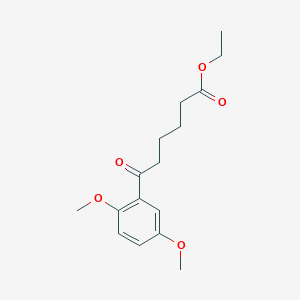

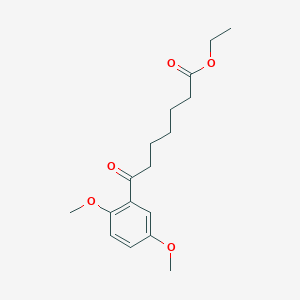

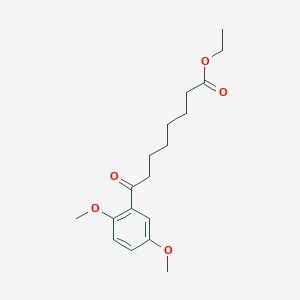

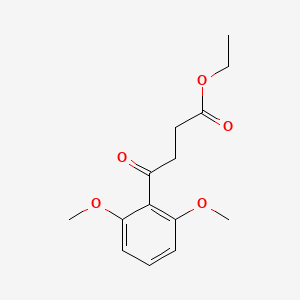

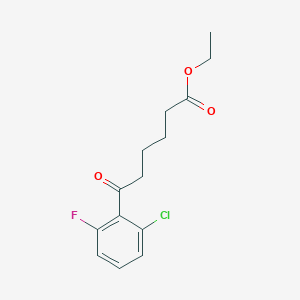

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of 2-(2-Chloro-6-fluorophenyl)acetamides . These compounds have been studied for their potential as thrombin inhibitors .

Synthesis Analysis

While the specific synthesis for “Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate” is not available, related compounds such as 2-(2-chloro-6-fluorophenyl)acetamides have been synthesized from the reaction of nitrobenzene with diethyl malonate followed by decarboxylation .

Molecular Structure Analysis

The molecular structure of the related compound 2-(2-Chloro-6-fluorophenyl)acetamides has been studied . The compound was found to have potent thrombin inhibitory activity .

Chemical Reactions Analysis

The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate, could potentially be relevant to the synthesis of this compound .

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Antidepressant Molecules

- Field : Medicinal Chemistry

- Application : This compound could potentially be used in the synthesis of antidepressant molecules through metal-catalyzed procedures .

- Method : The synthesis involves using different transition metals, including iron, nickel, ruthenium, and others, as catalysts . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Results : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

-

Thrombin Inhibition

- Field : Bioorganic Medicinal Chemistry

- Application : Similar compounds, specifically 2-(2-Chloro-6-fluorophenyl)acetamides, have been used as potent thrombin inhibitors .

- Method : The synthesis involves using 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents .

- Results : 2-(5-Chloro-pyridin-2-yl)-2,2-difluoroethylamine was the best P3 substituent, yielding the most potent inhibitor (K (i)=0.7 nM) .

-

Synthesis of Anti-depressant Molecules

- Field : Medicinal Chemistry

- Application : This compound could potentially be used in the synthesis of antidepressant molecules through metal-catalyzed procedures .

- Method : The synthesis involves using different transition metals, including iron, nickel, ruthenium, and others, as catalysts . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Results : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

-

Thrombin Inhibition

- Field : Bioorganic Medicinal Chemistry

- Application : Similar compounds, specifically 2-(2-Chloro-6-fluorophenyl)acetamides, have been used as potent thrombin inhibitors .

- Method : The synthesis involves using 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents .

- Results : 2-(5-Chloro-pyridin-2-yl)-2,2-difluoroethylamine was the best P3 substituent, yielding the most potent inhibitor (K (i)=0.7 nM) .

-

Synthesis of Anti-depressant Molecules

- Field : Medicinal Chemistry

- Application : This compound could potentially be used in the synthesis of antidepressant molecules through metal-catalyzed procedures .

- Method : The synthesis involves using different transition metals, including iron, nickel, ruthenium, and others, as catalysts . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Results : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

-

Thrombin Inhibition

- Field : Bioorganic Medicinal Chemistry

- Application : Similar compounds, specifically 2-(2-Chloro-6-fluorophenyl)acetamides, have been used as potent thrombin inhibitors .

- Method : The synthesis involves using 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents .

- Results : 2-(5-Chloro-pyridin-2-yl)-2,2-difluoroethylamine was the best P3 substituent, yielding the most potent inhibitor (K (i)=0.7 nM) .

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFO3/c1-2-19-13(18)9-4-3-8-12(17)14-10(15)6-5-7-11(14)16/h5-7H,2-4,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRBNENASDCHSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC=C1Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.